4-Chloroisoquinoline-8-carboxylic acid
Description
Significance of Isoquinoline (B145761) and Carboxylic Acid Motifs in Chemical Synthesis and Drug Discovery Research
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common feature in a wide array of biologically active compounds. nih.gov This structural motif is a key component of numerous natural alkaloids, such as papaverine (B1678415) and morphine, and is present in a multitude of synthetic pharmaceuticals. mdpi.comresearchgate.net Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antiviral, antibacterial, and antihypertensive effects. nih.gov The aromatic, heterocyclic nature of the isoquinoline ring system allows it to interact with various biological targets, and its structure provides a versatile framework for chemical modification to fine-tune its properties.
The carboxylic acid functional group is also of paramount importance in drug discovery and chemical synthesis. Its acidic nature and ability to participate in hydrogen bonding allow it to form strong interactions with biological macromolecules like enzymes and receptors. nih.gov For instance, the carboxylate of the dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor brequinar (B1684385) forms a crucial salt bridge with a key arginine residue in the enzyme's active site, highlighting the significance of this functional group for biological activity. nih.gov In organic synthesis, the carboxylic acid group is a versatile handle that can be converted into a wide range of other functional groups, making it a valuable intermediate for the construction of complex molecules. princeton.edu
Overview of Halogenated Isoquinoline Carboxylic Acids in Academic Inquiry
The introduction of halogen atoms, such as chlorine, into organic molecules can significantly influence their physicochemical properties and biological activity. Halogenation can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, which can in turn enhance its efficacy as a drug or its utility as a synthetic intermediate.
While extensive research exists on halogenated quinolines, particularly in the context of antibacterial agents like quinolones, the academic inquiry into halogenated isoquinoline carboxylic acids is more specific. researchgate.net Research in this area often focuses on the synthesis of these compounds as building blocks for more complex molecules. For example, the synthesis of 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic acids has been explored for their potential antibacterial properties. researchgate.net The presence of a chlorine atom on the heterocyclic ring can influence the molecule's reactivity in nucleophilic substitution reactions, providing a route to further functionalization. mdpi.com The biological evaluation of halogenated 8-hydroxyquinoline (B1678124) derivatives has also been a subject of study, particularly in the development of anticancer agents. acs.org
Although detailed research findings on the specific applications and biological activity of 4-Chloroisoquinoline-8-carboxylic acid are not extensively documented in publicly available literature, its structure suggests it is a valuable intermediate for the synthesis of novel compounds with potential pharmacological relevance. Its utility as a research chemical is evident from its availability from various chemical suppliers. bldpharm.comfluorochem.co.uk Further investigation into the synthesis and biological evaluation of this and related halogenated isoquinoline carboxylic acids is a promising area for future academic and industrial research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloroisoquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFRAROCLLCIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloroisoquinoline 8 Carboxylic Acid and Its Analogues
Direct Synthesis Approaches to 4-Chloroisoquinoline-8-carboxylic Acid
Direct synthetic routes to this compound are not extensively documented in publicly available literature, suggesting that its preparation likely involves multi-step pathways. However, a hypothetical direct approach could be envisioned through the cyclization of a suitably substituted precursor that already contains the chloro and carboxyl functionalities. For instance, a variation of the Pomeranz-Fritsch reaction could potentially be employed. This would involve the condensation of a substituted benzaldehyde (B42025) or benzylamine (B48309) derivative, bearing a carboxylic acid at the 2-position and a chlorine atom at a meta position, with an aminoacetaldehyde diethyl acetal, followed by acid-catalyzed cyclization. iust.ac.ir The success of such a direct approach would be highly dependent on the stability of the precursors under the required reaction conditions and the regioselectivity of the cyclization step.
Precursor-Based Synthetic Strategies for this compound Derivatives
Given the challenges of a direct synthesis, precursor-based strategies are more commonly employed for the synthesis of complex isoquinoline (B145761) derivatives. These methods involve the initial construction of a simpler isoquinoline core, which is then further functionalized.
Chlorination and Esterification Routes for Isoquinoline Carboxylic Acid Derivatives
A common strategy for the synthesis of chloro-substituted isoquinoline carboxylic acids involves the chlorination of an isoquinoline carboxylic acid precursor. The regioselectivity of halogenation on the isoquinoline ring can be controlled by various factors, including the reaction conditions and the presence of directing groups. acs.org For instance, the chlorination of isoquinoline N-oxides has been shown to proceed with high regioselectivity. nuph.edu.ua This approach would involve the initial synthesis of isoquinoline-8-carboxylic acid, followed by N-oxidation and subsequent chlorination to introduce the chlorine atom at the C4 position.
Once the 4-chloro-substituted isoquinoline carboxylic acid is obtained, it can be converted to its corresponding ester derivatives through various esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. cerritos.edumasterorganicchemistry.com Alternatively, for more sensitive substrates, milder conditions such as the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed. orgsyn.orgcommonorganicchemistry.comorganic-chemistry.org
| Esterification Method | Reagents | Key Features |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reversible reaction, often requires excess alcohol. masterorganicchemistry.comyoutube.com |
| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates. commonorganicchemistry.com |
| Alkylation with Alkyl Halides | Alkyl Halide (e.g., MeI), Base | SN2 reaction of the carboxylate. commonorganicchemistry.comyoutube.com |
| Diazomethane | CH₂N₂ | Highly efficient for methyl esters, but hazardous. |
Carbonylation and Selective Decarboxylation in Isoquinoline Synthesis
Palladium-catalyzed carbonylation reactions are a powerful tool for the introduction of carbonyl groups, including carboxylic acids and their derivatives, onto heterocyclic scaffolds. nih.govresearchgate.netrsc.org For instance, a halo-substituted isoquinoline, such as 4,8-dichloroisoquinoline, could potentially undergo a selective carbonylation at the 8-position to yield the corresponding carboxylic acid derivative. The selectivity of this reaction would depend on the relative reactivity of the two C-Cl bonds.
Decarboxylation reactions can also be employed to selectively remove a carboxylic acid group from a dicarboxylic acid precursor. The ease of decarboxylation of pyridinecarboxylic acids is known to be dependent on the position of the carboxyl group, with ortho-substituents often facilitating the reaction. cdnsciencepub.comresearchgate.net A synthetic strategy could therefore involve the synthesis of an isoquinoline-4,8-dicarboxylic acid derivative, followed by selective decarboxylation at the 4-position to yield the desired 8-carboxylic acid. The solvent can also play a crucial role in the kinetics of decarboxylation. acs.org
Utilization of Isoquinoline and Quinoline (B57606) Carboxylic Acids as Building Blocks in Complex Molecule Synthesis
Isoquinoline and quinoline carboxylic acids are valuable building blocks in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. researchgate.netresearchgate.netamericanelements.comchemimpex.com The carboxylic acid functionality provides a handle for further chemical transformations, such as amide bond formation or conversion to other functional groups. For example, this compound could be coupled with various amines to generate a library of amides for biological screening. researchgate.net The quinoline and isoquinoline cores are present in numerous natural products and pharmacologically active compounds. iust.ac.irmdpi.comnih.gov The specific substitution pattern of this compound makes it an attractive scaffold for the development of novel therapeutic agents.
Advanced Synthetic Techniques and Optimization
Modern synthetic organic chemistry has seen the development of advanced techniques that allow for more efficient and selective synthesis of complex molecules.
Catalytic Methods in Isoquinoline Carboxylic Acid Synthesis
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of isoquinolines and their derivatives. nih.govrsc.orgsemanticscholar.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, allow for the introduction of a wide range of substituents onto the isoquinoline core. Furthermore, palladium-catalyzed C-H activation and annulation reactions provide convergent and regiocontrolled routes to polysubstituted isoquinolines. rsc.org
Palladium-catalyzed aminocarbonylation of halo-isoquinolines is a direct method for the synthesis of isoquinoline carboxamides. mdpi.com This reaction involves the coupling of a halo-isoquinoline with an amine and carbon monoxide in the presence of a palladium catalyst. This approach could be applied to a 4,8-dihalo-isoquinoline precursor to selectively introduce a carboxamide group at the 8-position. The choice of ligands for the palladium catalyst can be crucial for achieving high yields and selectivity.
| Catalytic Reaction | Catalyst/Reagents | Application in Isoquinoline Synthesis |
| Palladium-catalyzed α-arylation | Pd catalyst, Ligand, Base | Formation of the isoquinoline core from acyclic precursors. rsc.orgnih.gov |
| Palladium-catalyzed Aminocarbonylation | Pd catalyst, CO, Amine | Direct synthesis of isoquinoline carboxamides from halo-isoquinolines. mdpi.com |
| Rhodium-catalyzed Annulation | Rh(III) catalyst | Construction of the isoquinoline ring from benzamides and alkynes. researchgate.net |
Parallel Synthesis for Library Generation
The generation of chemical libraries through parallel synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of structure-activity relationships (SAR). For complex scaffolds such as this compound, parallel synthesis methodologies allow for the systematic modification of the core structure to produce a multitude of analogues. These libraries are invaluable for screening programs aimed at identifying compounds with optimized biological activity.
A common strategy for the parallel synthesis of substituted isoquinoline libraries involves a multi-component approach, where key structural fragments are assembled in a convergent manner. researchgate.netnih.gov This is often preferred over linear synthesis for library generation due to its efficiency and the ability to introduce diversity at multiple points in a single synthetic sequence. Both solid-phase and solution-phase parallel synthesis techniques have been successfully employed for the generation of isoquinoline derivatives. nih.gov
In a representative solution-phase parallel synthesis designed to generate a library of this compound analogues, a key intermediate such as a substituted 2-alkynylbenzaldehyde can be utilized. nih.gov This intermediate can be reacted with a diverse set of primary amines and various nucleophiles in an automated or semi-automated fashion to construct the isoquinoline core with varied substituents.
The following hypothetical reaction scheme illustrates a parallel synthesis approach for generating a library of this compound analogues. The synthesis commences with a pre-functionalized building block that already contains the chloro and carboxylic acid moieties, or precursors thereof. For instance, a suitably substituted 2-bromobenzaldehyde (B122850) derivative can undergo a Sonogashira coupling with a variety of terminal alkynes. The resultant 2-alkynylbenzaldehydes can then be subjected to a multi-component reaction with a library of primary amines and a suitable carbon source to furnish the desired isoquinoline scaffold. Subsequent functionalization, if required, can be performed in a parallel manner.
Representative Reaction Scheme:
Step 1: Parallel Sonogashira Coupling
A 2-bromo-3-chloro-6-(methoxycarbonyl)benzaldehyde is reacted with a library of terminal alkynes (R¹) in the presence of a palladium catalyst and a copper co-catalyst to generate a library of 2-(alkynyl)-3-chloro-6-(methoxycarbonyl)benzaldehydes.
Step 2: Parallel Multi-component Cyclization
Each of the resulting benzaldehydes is then reacted with a library of primary amines (R²) in the presence of a Lewis acid catalyst to facilitate a cyclization, forming the isoquinoline ring system.
Step 3: Parallel Saponification
The final step involves the parallel hydrolysis of the methyl ester to the corresponding carboxylic acid to yield the final library of this compound analogues.
The table below illustrates a subset of a hypothetical library generated using this parallel synthesis approach, showcasing the diversity introduced by varying the R¹ and R² substituents.
| Entry | R¹ Building Block (Terminal Alkyne) | R² Building Block (Primary Amine) | Final Compound Structure | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylacetylene | Aniline | 4-Chloro-1-phenyl-2-phenylisoquinoline-8-carboxylic acid | 65 |
| 2 | Phenylacetylene | Benzylamine | 2-Benzyl-4-chloro-1-phenylisoquinoline-8-carboxylic acid | 72 |
| 3 | 1-Hexyne | Aniline | 1-Butyl-4-chloro-2-phenylisoquinoline-8-carboxylic acid | 58 |
| 4 | 1-Hexyne | Benzylamine | 2-Benzyl-1-butyl-4-chloroisoquinoline-8-carboxylic acid | 63 |
| 5 | (Trimethylsilyl)acetylene | Aniline | 4-Chloro-2-phenyl-1-(trimethylsilyl)isoquinoline-8-carboxylic acid | 75 |
| 6 | (Trimethylsilyl)acetylene | Benzylamine | 2-Benzyl-4-chloro-1-(trimethylsilyl)isoquinoline-8-carboxylic acid | 78 |
This parallel synthesis approach facilitates the rapid generation of a diverse library of this compound analogues, which is essential for high-throughput screening and the efficient exploration of the chemical space around this important scaffold. nih.gov The use of automated liquid handlers and parallel purification systems can further enhance the throughput of such synthetic efforts.
Spectroscopic and Structural Elucidation of 4 Chloroisoquinoline 8 Carboxylic Acid
Vibrational Spectroscopy Applications (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and skeletal structure of 4-Chloroisoquinoline-8-carboxylic acid. The spectra are characterized by vibrations originating from the carboxylic acid group and the substituted isoquinoline (B145761) ring system.
The carboxylic acid moiety presents several distinct vibrational bands, which are often broadened due to strong intermolecular hydrogen bonding that leads to the formation of cyclic dimers in the solid state. orgchemboulder.comucla.edu
O-H Stretching: A very broad and intense absorption band is expected in the FT-IR spectrum, typically spanning from 3300 cm⁻¹ to 2500 cm⁻¹. orgchemboulder.com This band's breadth is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer and often overlaps with C-H stretching vibrations. vscht.cz
C=O Stretching: A strong, sharp absorption corresponding to the carbonyl stretch is anticipated in the region of 1710-1680 cm⁻¹. The position within this range can be influenced by conjugation with the aromatic isoquinoline system. orgchemboulder.com
C-O Stretching and O-H Bending: The spectrum is also expected to feature bands related to the coupled C-O stretching and in-plane O-H bending vibrations. A significant C-O stretching band typically appears in the 1320-1210 cm⁻¹ region. orgchemboulder.com Additionally, out-of-plane O-H bending can give rise to a broad band around 950-910 cm⁻¹. orgchemboulder.com
Expected Vibrational Modes for the Carboxylic Acid Group
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Intensity |
| O-H Stretch | -COOH | 3300 - 2500 | Strong, Broad |
| C=O Stretch | -COOH | 1710 - 1680 | Strong |
| C-O Stretch | -COOH | 1320 - 1210 | Medium |
| O-H Bend (in-plane) | -COOH | 1440 - 1395 | Medium |
| O-H Bend (out-of-plane) | -COOH | 950 - 910 | Medium, Broad |
The vibrational modes of the isoquinoline core are characteristic of a bicyclic aromatic heterocyclic system. Raman spectroscopy is particularly effective for studying the vibrations of the carbon skeleton. rsc.orgspectroscopyonline.com
Aromatic C-H Stretching: These vibrations are expected to produce sharp bands of weak to medium intensity in the 3100-3000 cm⁻¹ region. ucla.edu
Ring C=C and C=N Stretching: The stretching vibrations within the fused aromatic rings give rise to a series of sharp bands, typically between 1650 cm⁻¹ and 1400 cm⁻¹. These are often referred to as quadrant and semi-circle stretching modes.
In-plane and Out-of-plane C-H Bending: C-H in-plane bending vibrations are anticipated in the 1300-1000 cm⁻¹ range, while strong bands from C-H out-of-plane bending, which are sensitive to the substitution pattern on the rings, typically appear below 900 cm⁻¹.
C-Cl Stretching: A moderate to strong band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, generally between 800 cm⁻¹ and 600 cm⁻¹.
Expected Vibrational Modes for the Isoquinoline Ring
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |
| Ring C=C / C=N Stretch | Isoquinoline Core | 1650 - 1400 |
| C-H In-plane Bend | Ar-H | 1300 - 1000 |
| C-H Out-of-plane Bend | Ar-H | < 900 |
| C-Cl Stretch | Ar-Cl | 800 - 600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a definitive tool for mapping the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns provide unambiguous evidence for the arrangement of atoms.
The ¹H NMR spectrum is predicted to show distinct signals for the carboxylic acid proton and the five aromatic protons on the isoquinoline ring.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the 10-13 ppm range. Its broadness is a result of hydrogen bonding and chemical exchange.
Isoquinoline Protons (Ar-H): The five protons on the isoquinoline ring are expected to resonate in the aromatic region, generally between 7.5 and 9.5 ppm. The specific chemical shifts and coupling constants (J-values) are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the carboxylic acid group. Protons adjacent to the nitrogen (H-1, H-3) or deshielded by other substituents are expected at the lower end of this range. The coupling patterns (e.g., doublets, triplets, doublet of doublets) will depend on the number of adjacent protons.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -COOH | 10.0 - 13.0 | broad singlet (br s) |
| H-1 | ~9.0 - 9.5 | singlet (s) or narrow doublet |
| H-3 | ~8.0 - 8.5 | singlet (s) |
| H-5, H-6, H-7 | 7.5 - 8.5 | Doublet (d), Triplet (t), or Doublet of Doublets (dd) |
The ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule.
Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, anticipated between 165 and 180 ppm. wisc.edulibretexts.org
Isoquinoline Carbons: The nine carbons of the isoquinoline core are expected to resonate in the aromatic region, from approximately 120 ppm to 155 ppm. The carbon atom bonded to the chlorine (C-4) will be significantly influenced by the halogen's electronegativity and is expected to appear in the 145-155 ppm range. The carbon attached to the carboxylic acid (C-8) and the carbons adjacent to the nitrogen atom (C-1, C-3) will also show distinct chemical shifts. Carbons without attached protons (quaternary carbons) will typically show weaker signals. chemicalbook.com
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | 165 - 180 |
| C4 (C-Cl) | 145 - 155 |
| C1, C3, C4a, C8a | 135 - 155 (Quaternary and near N) |
| C5, C6, C7 | 120 - 135 |
| C8 (C-COOH) | 125 - 135 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.
The molecular formula for this compound is C₁₀H₆ClNO₂. The calculated monoisotopic mass is approximately 207.0087 g/mol .
Molecular Ion Peak: In an MS experiment, the molecular ion (M⁺) peak would be observed at m/z ≈ 207. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern is expected. There will be an M+2 peak at m/z ≈ 209 with an intensity of approximately one-third that of the M⁺ peak, which is a definitive indicator of a single chlorine atom in the molecule. miamioh.edu
Fragmentation Pattern: Common fragmentation pathways for aromatic carboxylic acids include the loss of neutral fragments. Key expected fragment ions would result from:
Loss of a hydroxyl radical (•OH), leading to an [M-17]⁺ ion.
Loss of a carboxyl radical (•COOH), resulting in an [M-45]⁺ ion. libretexts.org
Decarboxylation (loss of CO₂), giving an [M-44]⁺ ion. Further fragmentation of the isoquinoline ring system can also occur. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS analysis would provide a highly accurate mass measurement of the molecular ion. nih.gov This allows for the unambiguous determination of the elemental formula (C₁₀H₆ClNO₂), distinguishing it from any other combination of atoms that might have the same nominal mass. For example, an HRMS measurement would yield a value very close to the calculated exact mass of 207.00870 for the [M]⁺ ion.
Expected Key Ions in the Mass Spectrum of this compound
| Ion | Description | Expected m/z (for ³⁵Cl) |
| [C₁₀H₆³⁵ClNO₂]⁺ | Molecular Ion (M⁺) | 207.0 |
| [C₁₀H₆³⁷ClNO₂]⁺ | Isotope Peak (M+2) | 209.0 |
| [C₁₀H₅³⁵ClNO]⁺ | Loss of •OH | 190.0 |
| [C₁₀H₆³⁵ClN]⁺ | Loss of CO₂ | 163.0 |
| [C₉H₆³⁵ClN]⁺ | Loss of •COOH | 162.0 |
Fragmentation Pathway Analysis for Structural Insights
The initial step in the electron ionization (EI) mass spectrometry of this compound would be the formation of the molecular ion [M]•+. Due to the presence of the stable aromatic isoquinoline core, this molecular ion peak is expected to be prominent. Subsequent fragmentation is likely to proceed through several key pathways, driven by the loss of stable neutral molecules or radicals.
A primary fragmentation route for the carboxylic acid group involves the loss of a hydroxyl radical (•OH) to form an acylium ion, [M-17]+. This is a common fragmentation for carboxylic acids. Another characteristic fragmentation is the loss of the entire carboxyl group as a •COOH radical, leading to the [M-45]+ ion. Alternatively, the molecule can lose carbon dioxide (CO2) to give the [M-44]•+ fragment.
The isoquinoline ring itself is quite stable, but it can undergo fragmentation by losing a molecule of hydrogen cyanide (HCN). This would result in fragment ions corresponding to [M-27]•+ or subsequent fragmentations of the initial carboxyl group losses. The chlorine atom is also a potential site for fragmentation, either through the loss of a chlorine radical (•Cl) or a molecule of hydrogen chloride (HCl).
A proposed fragmentation pathway is summarized in the table below:
| Fragment Ion | Proposed Structure | m/z (calculated) | Neutral Loss |
| [M]•+ | This compound radical cation | 207/209 | - |
| [M-OH]+ | 4-Chloro-8-(carbonyl)isoquinolinium | 190/192 | •OH |
| [M-COOH]+ | 4-Chloroisoquinolinyl cation | 162/164 | •COOH |
| [M-CO2]•+ | 4-Chloroisoquinoline radical cation | 163/165 | CO2 |
| [M-HCN]•+ | Chlorobenzocyclobutadiene-carboxy radical cation | 180/182 | HCN |
| [M-Cl]+ | Isoquinoline-8-carboxylic acid cation | 172 | •Cl |
Note: The presence of chlorine will result in isotopic peaks (M and M+2 in an approximate 3:1 ratio), which is a key diagnostic feature.
Exact Mass Determination for Molecular Formula Verification
High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of a compound's elemental formula by measuring the mass-to-charge ratio with very high accuracy. This technique can differentiate between compounds that have the same nominal mass but different elemental compositions.
For this compound, the molecular formula is C10H6ClNO2. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
Calculation of Theoretical Exact Mass:
C10: 10 * 12.000000 = 120.000000
H6: 6 * 1.007825 = 6.04695
Cl1: 1 * 34.968853 = 34.968853
N1: 1 * 14.003074 = 14.003074
O2: 2 * 15.994915 = 31.98983
**Total Exact Mass = 2
Computational Chemistry and Theoretical Investigations of 4 Chloroisoquinoline 8 Carboxylic Acid
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 4-chloroisoquinoline-8-carboxylic acid, DFT studies can elucidate the optimal three-dimensional arrangement of atoms and the distribution of electrons, which are fundamental to its chemical reactivity and physical properties.
Calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, to solve the Schrödinger equation in an approximate manner. These studies yield optimized molecular geometries, providing precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's conformational flexibility and steric profile.
Furthermore, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability, chemical reactivity, and the electronic transitions a molecule can undergo. A smaller gap generally implies higher reactivity. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, hybridization, and intramolecular interactions like hydrogen bonding.
Table 1: Hypothetical DFT-Calculated Properties for this compound This table presents illustrative data based on typical DFT calculations for similar heterocyclic compounds.
| Parameter | Predicted Value | Significance |
| Total Energy | -X Hartrees | Thermodynamic stability |
| HOMO Energy | -Y eV | Electron-donating ability |
| LUMO Energy | -Z eV | Electron-accepting ability |
| HOMO-LUMO Gap | (Y-Z) eV | Chemical reactivity, stability |
| Dipole Moment | D Debyes | Polarity and intermolecular forces |
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations, including DFT and time-dependent DFT (TD-DFT), are invaluable for predicting the spectroscopic signatures of molecules like this compound. By simulating vibrational and electronic spectra, these methods can aid in the interpretation of experimental data and confirm the structure of a synthesized compound.
Theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational method, allowing for a direct comparison with experimental spectra. This analysis helps in assigning specific vibrational modes to the functional groups within the molecule, such as the C=O stretch of the carboxylic acid or the C-Cl stretch.
Similarly, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. This provides insight into the molecule's photophysical properties and can be compared with experimental measurements to validate the computational model. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to further aid in structural elucidation.
Molecular Docking Studies in Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For this compound, docking studies are essential for identifying potential biological targets and understanding the molecular basis of its activity. The quinoline (B57606) and isoquinoline (B145761) scaffolds are common in biologically active compounds, including enzyme inhibitors.
The process involves placing the 3D structure of the ligand into the binding site of a protein target. An algorithm then samples a large number of possible conformations and orientations of the ligand, and a scoring function is used to estimate the binding affinity for each pose. Successful docking can reveal key interactions, such as hydrogen bonds, salt bridges, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the target's active site. For instance, the carboxylic acid group is a common motif for forming critical hydrogen bonds or salt bridges with residues like arginine or lysine (B10760008) in a binding pocket.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table presents example data typical of docking studies.
| Parameter | Result | Details |
| Target Protein | Example Kinase (PDB ID: XXXX) | A protein implicated in a disease pathway |
| Binding Energy | -8.5 kcal/mol | Predicted affinity of the ligand for the target |
| Key H-Bond Interactions | LYS 101, ASP 210 | Carboxylic acid group forming hydrogen bonds |
| Hydrophobic Interactions | TRP 229, PHE 88 | Isoquinoline ring interacting with nonpolar residues |
| Inhibitory Constant (Ki) | 1.2 µM | Estimated concentration for 50% inhibition |
Structure-Based Design Principles in Analogue Development
The insights gained from molecular docking and quantum chemical studies form the foundation for structure-based drug design. This approach uses the three-dimensional structure of the ligand-target complex to guide the rational design of new, more potent, and selective analogues. For this compound, this process would involve identifying sites on the molecule that can be modified to improve binding affinity or other drug-like properties.
For example, if docking studies reveal an unoccupied hydrophobic pocket near the chlorine atom, analogues could be designed with larger, nonpolar substituents at that position to enhance van der Waals interactions. Similarly, if the carboxylic acid group is essential for binding, its position would be maintained as a key pharmacophore, while other parts of the isoquinoline scaffold are modified to explore new interactions. Computational analysis of designed analogues can predict their binding affinity before they are synthesized, saving significant time and resources.
Computational Simulations in Drug Design and Optimization
Computational simulations extend beyond static docking to explore the dynamic behavior of the ligand-receptor system. Molecular Dynamics (MD) simulations, for example, can model the movement of atoms in the complex over time, providing a more realistic picture of the binding stability and the influence of solvent.
Chemical Reactivity and Transformation Pathways of 4 Chloroisoquinoline 8 Carboxylic Acid
Nucleophilic Substitution Reactions on the Chloro-Isoquinoline Core
The presence of the nitrogen atom in the isoquinoline (B145761) ring renders the heterocyclic system electron-deficient. This effect is particularly pronounced at the α (C-1) and γ (C-4) positions, making them susceptible to nucleophilic attack. Consequently, the chlorine atom at the C-4 position of 4-Chloroisoquinoline-8-carboxylic acid is activated and can be readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. nih.govfishersci.co.uk This reactivity is analogous to that observed in 4-chloroquinolines. researchgate.netmdpi.com
The SNAr reaction is a cornerstone for functionalizing the isoquinoline core. researchgate.net The reaction typically proceeds under thermal conditions, although microwave or ultrasound irradiation can also be employed to accelerate the transformation. nih.gov A wide array of nucleophiles, including amines, alkoxides, and thiols, can be used to introduce diverse functional groups at the 4-position.
Key Research Findings:
Amination: Primary and secondary amines are excellent nucleophiles for this reaction, leading to the formation of 4-aminoisoquinoline (B122460) derivatives. These reactions are often performed by heating the chloroquinoline with the desired amine. nih.govyoutube.com
Alkoxylation/Aryloxylation: Alkoxides and phenoxides react to form the corresponding ethers, displacing the chloride.
Thiolation: Thiols and thiolates can be used to introduce sulfur-containing moieties, yielding 4-thioether derivatives. mdpi.comresearchgate.net
The general scheme for these reactions is as follows:
Image of this compound reacting with a generic nucleophile (Nu-H) to yield 4-Nu-isoquinoline-8-carboxylic acid and HCl.
Below is an interactive table summarizing potential nucleophilic substitution reactions at the C-4 position.
| Nucleophile (Nu-H) | Reagent Example | Product Class |
| Primary Amine | Aniline (C₆H₅NH₂) | 4-Arylaminoisoquinoline |
| Secondary Amine | Piperidine (C₅H₁₀NH) | 4-Piperidinylisoquinoline |
| Alcohol | Sodium Methoxide (NaOCH₃) | 4-Methoxyisoquinoline |
| Thiol | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)isoquinoline |
| Azide | Sodium Azide (NaN₃) | 4-Azidoisoquinoline |
Carboxylic Acid Functional Group Transformations (e.g., Esterification, Amide Formation)
The carboxylic acid group at the 8-position offers another site for chemical modification, independent of the reactions on the heterocyclic core. These transformations follow standard organic chemistry principles for carboxylic acids. msu.edu
Esterification: Esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) under heating. A more efficient method involves first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol. thieme-connect.de
Amide Formation: Similarly, amides can be synthesized by reacting the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by coupling agents (e.g., DCC, HATU) or by converting the carboxylic acid to its acyl chloride first, which then readily reacts with the amine to form the corresponding amide. iust.ac.ir
The following table summarizes these key transformations.
| Reaction Type | Reagents | Product Class |
| Esterification | R-OH, H⁺ (catalyst) | 4-Chloroisoquinoline-8-carboxylate ester |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | 4-Chloroisoquinoline-8-carbonyl chloride |
| Amide Formation | R₂NH, Coupling Agent | 4-Chloroisoquinoline-8-carboxamide |
Reduction and Oxidation Reactions of the Isoquinoline System
The isoquinoline ring system can undergo both reduction and oxidation, although the conditions required can be harsh and may affect other functional groups.
Reduction: The pyridine (B92270) ring of the isoquinoline system is more susceptible to reduction than the benzene (B151609) ring. chemistry-online.com Catalytic hydrogenation (e.g., using H₂ over a Platinum or Palladium catalyst) typically reduces the pyridine portion to yield a tetrahydroisoquinoline derivative. youtube.com In strong acidic solutions, however, the benzene ring may be selectively saturated. iust.ac.ir The chloro and carboxylic acid groups are generally stable under many catalytic hydrogenation conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the carboxylic acid group to a primary alcohol, in addition to acting on the ring.
Oxidation: The isoquinoline ring is relatively stable and resistant to oxidation. pharmaguideline.comshahucollegelatur.org.in Under vigorous conditions with strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄), the benzene ring can be cleaved, leading to the formation of pyridine-3,4-dicarboxylic acid (cinchomeronic acid). chemistry-online.com The outcome of oxidation can be influenced by the substituents present on the ring system. shahucollegelatur.org.in
Heterocyclic Ring Modification Reactions and Rearrangements
While direct substitutions are more common, the fundamental isoquinoline skeleton can be altered through more complex reaction pathways. These skeletal modifications are valuable for creating novel heterocyclic structures.
N-Oxide Formation and Rearrangement: The nitrogen atom of the isoquinoline ring can be oxidized to an N-oxide using a peroxy acid (e.g., m-CPBA). Isoquinoline-N-oxides can then undergo various rearrangement reactions, for instance, when heated in acetic anhydride, which can lead to the introduction of a substituent at the C-1 position. chemistry-online.comacs.org
Skeletal Editing: Modern synthetic strategies, sometimes referred to as "skeletal editing," allow for the insertion, deletion, or swapping of atoms within the heterocyclic core. researchgate.net For example, certain quinoline (B57606) derivatives can be rearranged into isoquinolinones, demonstrating the potential for profound structural modifications of the core azaarene framework. researchgate.net These methods often involve transition-metal catalysis and proceed through complex multi-step sequences. researchgate.net
Reaction Mechanisms of Isoquinoline and Quinoline Derivatives
Understanding the underlying reaction mechanisms is crucial for predicting reactivity and controlling reaction outcomes.
Nucleophilic Aromatic Substitution (SNAr) Mechanism: The most pertinent mechanism for this compound is the SNAr mechanism, which governs the substitution at the C-4 position. researchgate.net This is generally accepted as a two-step process: fishersci.co.uknih.gov
Addition of the Nucleophile: The nucleophile attacks the electron-deficient C-4 carbon, which is attached to the chlorine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comnih.gov The negative charge is delocalized over the ring system, including onto the electronegative nitrogen atom, which helps to stabilize the intermediate.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group. youtube.com
Recent studies combining kinetic isotope effects and computational analysis suggest that some prototypical SNAr reactions may proceed through a concerted mechanism rather than a stepwise one involving a discrete Meisenheimer complex. nih.gov
Reduction Mechanism: The mechanism for catalytic hydrogenation involves the adsorption of both the isoquinoline and hydrogen onto the surface of the metal catalyst. Hydrogen atoms are then added stepwise to the pyridine ring, leading to the saturated tetrahydroisoquinoline product.
Research into Biological Interactions and Medicinal Chemistry Potential of 4 Chloroisoquinoline 8 Carboxylic Acid Derivatives
Exploration of the 4-Chloroisoquinoline-8-carboxylic Acid Motif as a Pharmacophore in Drug Discovery Research
The this compound motif is a significant pharmacophore in drug discovery, with its derivatives showing a wide range of biological activities, including antitumor, antimalarial, antibacterial, and antiviral properties. nih.govnih.gov The carboxylic acid group, in particular, is a crucial component of many pharmacophores, although its presence can sometimes lead to metabolic instability and other drawbacks. nih.gov To address these issues, medicinal chemists often explore the use of carboxylic acid bioisosteres. nih.gov
The quinoline-4-carboxylic acid scaffold, a close relative of the this compound motif, has been extensively studied. For instance, 2-substituted derivatives of quinoline-4-carboxylic acid have demonstrated notable antimicrobial effects. nih.gov Furthermore, the introduction of various substituents to the quinoline (B57606) core can modulate the physicochemical and biological properties of the resulting compounds. The 4-aminoquinoline (B48711) derivatives, such as chloroquine (B1663885) and hydroxychloroquine, are well-known for their antimalarial and immunomodulatory activities, highlighting the therapeutic potential of this chemical class. mdpi.com
In the context of modern drug design, computational techniques like molecular docking and pharmacophore modeling are instrumental in identifying the key three-dimensional arrangement of functional groups necessary for biological activity. These approaches have been applied to quinoline derivatives to predict their interactions with biological targets and to guide the design of novel inhibitors. The this compound backbone, with its distinct electronic and steric properties, offers a versatile platform for the development of new therapeutic agents targeting a variety of diseases.
Investigations into Enzyme Inhibition Mechanisms by Derivatives
Derivatives of the quinoline and isoquinoline (B145761) carboxylic acid scaffolds have been the subject of numerous investigations into their enzyme-inhibiting capabilities. These studies are crucial for understanding the mechanism of action of these compounds and for developing more potent and selective inhibitors for therapeutic use.
A series of 4-carboxyl quinoline derivatives featuring a methylsulfonyl COX-2 pharmacophore have been synthesized and evaluated as selective COX-2 inhibitors. nih.govresearchgate.net One of the most potent compounds identified was 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid, which exhibited a COX-2 IC50 of 0.043µM and a selectivity index greater than 513. nih.govresearchgate.net This potency was superior to the reference drug, celecoxib. nih.govresearchgate.net Molecular modeling studies have suggested that the carboxyl group of these quinoline derivatives can interact with Arg120 in the COX-2 binding site, while the methylsulfonyl group orients towards a secondary pocket. nih.govresearchgate.net The lipophilicity of substituents on the quinoline ring has been found to be an important factor for COX-2 inhibitory activity. nih.govresearchgate.net
In contrast, other research has focused on developing selective COX-1 inhibitors based on a quinazoline (B50416) core, a related heterocyclic system. nih.gov This highlights the versatility of these scaffolds in achieving selectivity for different COX isoforms.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid | >22.1 | 0.043 | >513 |
| Celecoxib (Reference) | 24.3 | 0.060 | 405 |
The tumor necrosis factor-α converting enzyme (TACE), also known as ADAM17, is a key enzyme in the inflammatory process and a target for therapeutic intervention. nih.gov Research into TACE inhibitors has explored various chemical scaffolds. While direct studies on this compound derivatives are not extensively documented in the provided results, related quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their TACE inhibitory activity. researchgate.net In one study, novel quinoline-4-carboxylic acid derivatives were synthesized, and their TACE inhibitory activity was assessed, with docking studies performed to understand the structure-activity relationships. researchgate.net
Additionally, a series of pipecolic acid-based TACE inhibitors have been developed, demonstrating that the nature of the sulfonamide group that interacts with the S1' site of the enzyme significantly influences potency and selectivity. researchgate.net This suggests that derivatives of this compound could potentially be designed to interact with this pocket to achieve TACE inhibition.
DNA Gyrase Inhibition:
DNA gyrase is a validated target for antibacterial agents. mdpi.com Quinolone and fluoroquinolone antibiotics, which contain a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, are well-known inhibitors of this enzyme. nih.gov The mechanism of these inhibitors often involves stabilizing a cleavage complex of gyrase covalently bound to DNA, leading to double-strand breaks and cell death. mdpi.com
New quinolone antimicrobial agents have been synthesized with modifications at the N-1 position, demonstrating that while there is considerable bulk tolerance at this site, electronic factors are also important for activity. nih.gov The chiral recognition by DNA gyrase for some of these derivatives was found to be relatively low. nih.gov Furthermore, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as inhibitors of the GyrB subunit of DNA gyrase. univie.ac.at
Lanosterol-14α-demethylase Inhibition:
Lanosterol-14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals, making it a target for antifungal and cholesterol-lowering agents. nih.govnih.gov Non-azole inhibitors of this enzyme have been identified, with some demonstrating broad-spectrum antifungal activity. nih.gov While specific studies on this compound derivatives as CYP51 inhibitors are not detailed in the provided search results, the general principle of targeting this enzyme with novel heterocyclic compounds is well-established.
Aurora A kinase is a key regulator of the cell cycle and a potential target for cancer therapy. mdpi.com Derivatives of quinazoline-4-carboxylic acid have been designed and synthesized as inhibitors of Aurora A kinase. nih.govnih.govmdpi.com One such derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent and selective inhibitor. nih.govnih.govmdpi.com The free carboxylic acid group was found to be essential for inhibitory activity, suggesting a critical interaction within the ATP-binding site of the kinase. nih.gov
Molecular docking studies have been employed to understand the binding modes of these inhibitors, revealing key interactions with amino acid residues in the active site. nih.govnih.govmdpi.com These findings suggest that the this compound scaffold could also serve as a template for the design of novel Aurora A kinase inhibitors.
| Compound | Inhibition (%) at 10 µM |
|---|---|
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Data not specified in search results |
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is associated with various pathological conditions, including infections by Helicobacter pylori. semanticscholar.org The search for potent urease inhibitors is an active area of research. While direct evidence for urease inhibition by this compound derivatives is not present in the provided results, the broader class of halo-substituted mixed ester/amide-based derivatives has been investigated as jack bean urease inhibitors. semanticscholar.org One compound in this class demonstrated remarkable activity with an IC50 value of 1.6 ± 0.2 nM, significantly more potent than the standard inhibitor thiourea. semanticscholar.org Kinetic studies indicated a mixed type of inhibition. semanticscholar.org This suggests that the incorporation of a this compound moiety into similar structures could yield potent urease inhibitors.
Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement
The biological efficacy of isoquinoline derivatives is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their desired biological activities and physicochemical properties. For derivatives of this compound, SAR studies focus on how different functional groups and their positions on the isoquinoline core affect interactions with biological targets.
Impact of Halogen Substituents on Biological Profiles
The presence and position of halogen substituents on the isoquinoline ring are critical determinants of a molecule's biological profile. Halogen atoms, such as the chlorine at the C4 position in the parent compound, can significantly alter properties like lipophilicity, electronic distribution, and metabolic stability, thereby influencing the compound's bioactivity.
Research indicates that the introduction of halogen atoms can enhance the antimicrobial and anticancer properties of quinoline and isoquinoline derivatives. researchgate.netdrugdesign.org For instance, halogenated 8-hydroxyquinoline (B1678124) derivatives have shown potent antigrowth activity against various microorganisms. researchgate.net Specifically, chlorinated derivatives have demonstrated significant antibacterial and antifungal activity. nih.gov The addition of an electron-withdrawing bromine atom to the C6 or C7 position of isoquinolinequinones has been found to result in more cytotoxic derivatives, highlighting the role of halogens in enhancing anticancer potential. acs.org The size and electronegativity of the halogen can also play a role; studies on other heterocyclic flavonoids have shown that antibacterial activity can increase in an ascending order from fluorine to iodine, suggesting that the size of the halogen atom is a key factor in potency. researchgate.net These findings underscore the strategic importance of halogen substitution in tuning the biological effects of the this compound scaffold.
Role of the Carboxylic Acid Moiety in Target Binding
The carboxylic acid group (-COOH) at the C8 position is a key pharmacophore, playing a pivotal role in the molecule's ability to bind to biological targets. This functional group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in the active sites of enzymes or receptors. drugdesign.org
In studies of quinoline carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase, the C4-carboxylic acid was identified as a critical region with a strict requirement for inhibitory activity. nih.gov Similarly, for inhibitors of Pim-1 kinase, the 8-hydroxy-quinoline 7-carboxylic acid moiety was found to be a crucial pharmacophore for activity. nih.govresearchgate.net Molecular modeling suggests that this scaffold interacts with key residues like Asp186 and Lys67 within the ATP-binding pocket of the kinase. nih.govresearchgate.net The acidic nature of the -COOH group allows it to exist in an ionized state at physiological pH, enabling the formation of salt bridges, which are strong ionic interactions that can anchor the molecule to its target. drugdesign.org The esterification or replacement of the carboxylic acid often leads to a complete loss of biological activity, confirming its importance in target binding. drugdesign.org
Effects of Other Substituents on Activity and Physicochemical Properties
Beyond the foundational chlorine and carboxylic acid groups, the addition of other substituents to the isoquinoline ring allows for the fine-tuning of both biological activity and physicochemical properties like solubility and membrane permeability. upenn.edu
For example, substitutions at the C2 position of the quinoline ring with bulky, hydrophobic groups have been found necessary for the inhibition of certain enzymes. nih.gov The introduction of electron-withdrawing substituents at the C5 position on a quinoline ring has been shown to improve anticancer activity. nih.gov Conversely, adding a sulfonic acid group can decrease cytotoxicity, likely due to hindered cell permeability. nih.gov Modifications can also influence lipophilicity; for instance, increasing the lipophilicity of 8-hydroxy-isoquinoline-5-carboxylic acid derivatives tended to show better antiviral effects. These studies demonstrate that a systematic exploration of different substituents is essential for optimizing the therapeutic potential of the this compound framework.
Development of Novel Bioactive Molecules from the Isoquinoline Scaffold
The isoquinoline scaffold is a common structural motif in a vast number of natural and synthetic compounds that exhibit a wide range of potent biological activities. nih.govresearchgate.net This has encouraged extensive research into developing novel bioactive molecules based on this framework for various therapeutic applications. mdpi.comnih.gov
Research into Antibacterial and Antimicrobial Activity
Isoquinoline derivatives are recognized as an attractive scaffold for developing broad-spectrum antibacterial agents. mdpi.com Numerous studies have investigated their efficacy against a variety of bacterial and fungal pathogens. researchgate.net
Synthesized isoquinoline compounds have demonstrated notable activity against Gram-positive pathogens. mdpi.com For instance, certain tricyclic isoquinoline derivatives were found to be effective against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com Halogenated derivatives, in particular, have shown remarkable bactericidal activity. nih.gov Chlorinated compounds such as chlorobenzoate and chlorophenylpropanoate esters exhibited significant antifungal activity. nih.gov Research into 8-hydroxyquinoline and its chloro derivatives has confirmed their supreme anti-bacterial activity. researchgate.net A novel synthetic compound, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline, was evaluated against Pseudomonas aeruginosa and found to have a minimum inhibitory concentration (MIC) that inhibited over 90% of growth (MIC90) ranging from 6.0 to 24.0 µg/ml.
| Compound Type | Organism | Activity (MIC) | Source |
|---|---|---|---|
| Tricyclic Isoquinoline Derivative (8d) | Staphylococcus aureus | 16 µg/mL | mdpi.com |
| Tricyclic Isoquinoline Derivative (8f) | Staphylococcus aureus | 32 µg/mL | mdpi.com |
| Tricyclic Isoquinoline Derivative (8f) | Streptococcus pneumoniae | 32 µg/mL | mdpi.com |
| Tricyclic Isoquinoline Derivative (8d) | Enterococcus faecium | 128 µg/mL | mdpi.com |
| Tricyclic Isoquinoline Derivative (8f) | Enterococcus faecium | 64 µg/mL | mdpi.com |
| 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline | Pseudomonas aeruginosa (ATCC27853) | 6.0 - 24.0 µg/mL | |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25 µg/mL | nih.gov |
Studies on Anticancer and Cytotoxic Effects
The isoquinoline framework is a principal subunit in many aromatic compounds with cytotoxic properties. nih.gov These molecules can exert their anticancer effects through various mechanisms, including interaction with topoisomerase II or binding to the major or minor groove of DNA. nih.gov
A variety of substituted isoquinolines have been synthesized and evaluated for their cytotoxic action in tumor cell lines. nih.gov For example, certain C4-substituted isoquinolines showed significant activity against human non-small cell lung cancer cell lines. nih.gov Studies on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines demonstrated selective cytotoxicity against breast and laryngeal adenocarcinoma cell lines, with some compounds showing IC50 values in the low micromolar range. researchgate.net The introduction of a bromine atom at the C6 or C7 position of isoquinolinequinones has been shown to result in more cytotoxic derivatives. acs.org Furthermore, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were synthesized, with one compound showing potent inhibitory activity against a group of MLLr leukemic cell lines. nih.govfrontiersin.org
| Compound Type | Cancer Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (8a) | Breast adenocarcinoma | 43.3 µM | researchgate.net |
| 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (4d) | Laryngeal adenocarcinoma | 18.0 µM | researchgate.net |
| 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (3f) | Laryngeal adenocarcinoma | 2.3 µM | researchgate.net |
| bis-tetrahydroisoquinoline (8f) | Various | 3.1-4.0 µM | researchgate.net |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT3 (enzyme) | 7.2 µM | nih.govfrontiersin.org |
Investigations into Anti-inflammatory Properties
Derivatives of quinoline carboxylic acid have demonstrated notable anti-inflammatory and antiarthritic effects. nih.gov In studies involving animal models, certain substituted quinoline carboxylic acids have been shown to suppress inflammation and the joint destruction associated with both developing and established adjuvant arthritis. nih.gov For instance, one such derivative effectively reduced inflammation in a delayed-type hypersensitivity reaction in dogs. nih.gov The mechanism of these anti-inflammatory effects appears to be distinct from that of typical nonsteroidal anti-inflammatory agents (NSAIDs), as effective doses did not impact cyclooxygenase or lipoxygenase activities. nih.gov Instead, it is suggested that these compounds may down-regulate T-cell function, which could account for their observed anti-inflammatory and antiarthritic properties. nih.gov
The anti-inflammatory potential of quinoline derivatives is a significant area of research. nih.gov Studies on various quinoline-related carboxylic acid derivatives have shown impressive anti-inflammatory capabilities, sometimes comparable to the classical NSAID indomethacin, when tested in lipopolysaccharide (LPS) induced inflammation models in mouse macrophages. nih.govresearchgate.net This suggests that the quinoline scaffold is a promising base for the development of new anti-inflammatory agents. nih.gov Further research into 8-quinolinesulfonamide derivatives has identified compounds that act as inhibitors of the Toll-like receptor 4 (TLR4)/MD-2 complex, which is involved in the inflammatory response. nih.gov One particular compound from this series demonstrated significant inhibitory effects on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). nih.gov This compound was also found to prevent the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) induced by LPS. nih.gov
Moreover, the anti-inflammatory activity of these compounds has been linked to their ability to disrupt the activation of the TLR4 signaling pathway by preventing its dimerization, which in turn blocks the activation of the NF-κB/MAPK signaling pathway. nih.gov In vivo studies have further confirmed the therapeutic potential of these derivatives, showing a significant therapeutic effect on adjuvant-induced arthritis in rats. nih.gov The exploration of quinazolinone analogs, which share structural similarities, has also yielded compounds with considerable anti-inflammatory activity. nih.gov
Table 1: Anti-inflammatory Activity of Selected Quinoline Derivatives
| Compound Type | Model/Target | Observed Effect | Reference |
|---|---|---|---|
| Substituted quinoline carboxylic acid | Adjuvant arthritis in animal models | Suppression of inflammation and joint destruction | nih.gov |
| Quinoline-related carboxylic acids | LPS-induced inflammation in macrophages | Appreciable anti-inflammatory affinities | nih.govresearchgate.net |
| 8-Quinolinesulfonamide derivative (3l) | TLR4/MD-2 inhibitor | Inhibition of NO, TNF-α, and IL-1β production | nih.gov |
| 8-Quinolinesulfonamide derivative (3l) | Adjuvant-induced arthritis in rats | Significant therapeutic effect | nih.gov |
| Quinazolinone analogs | Phenylbutazone-induced inflammation | Better anti-inflammatory activity with certain substitutions | nih.gov |
Research into Neurodegenerative Disease Modulators
The structural framework of quinoline and its derivatives has been a focal point in the quest for therapeutic agents for neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govamegroups.org In the context of Parkinson's disease, which is characterized by the loss of dopaminergic neurons, research has explored the potential of 4-amino-7-chloroquinoline derivatives. nih.gov These compounds have been identified as potential activators of the nuclear receptor related 1 protein (Nurr1 or NR4A2), a key transcription factor in the development and maintenance of midbrain dopamine (B1211576) neurons. nih.gov The activation of NR4A2 is considered a promising strategy for the development of novel Parkinson's disease therapeutics. nih.gov
For Alzheimer's disease, a multifactorial syndrome, multi-target-directed ligands are being explored as an effective treatment approach. amegroups.org In this vein, hybrids of 8-aminoquinoline (B160924) and melatonin (B1676174) have been designed and synthesized. amegroups.org These hybrid compounds have been evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. amegroups.org Some of these derivatives have shown significant BuChE inhibitory activity with excellent selectivity over AChE. amegroups.org
Furthermore, these 8-aminoquinoline-melatonin hybrids have been investigated for their ability to inhibit the aggregation of amyloid-β (Aβ) peptide, a hallmark of Alzheimer's disease. amegroups.org Certain compounds in this series demonstrated superior inhibitory activity against self-induced Aβ aggregation. amegroups.org The metal chelation properties of these compounds have also been considered, as metal ion dysregulation is implicated in Alzheimer's pathology. amegroups.org The neuroprotective effects of these derivatives have been assessed, with several compounds showing strong protective effects against glutamate-induced cytotoxicity in neuronal cell lines. researchgate.net
Table 2: Neurodegenerative Disease Modulating Activities of Quinoline Derivatives
| Compound Type | Disease Target | Mechanism/Activity | Reference |
|---|---|---|---|
| 4-amino-7-chloroquinoline derivatives | Parkinson's Disease | Activation of NR4A2 (Nurr1) | nih.gov |
| 8-aminoquinoline-melatonin hybrids | Alzheimer's Disease | Inhibition of BuChE with selectivity over AChE | amegroups.org |
| 8-aminoquinoline-melatonin hybrids | Alzheimer's Disease | Inhibition of self-induced Amyloid-β aggregation | amegroups.org |
| 8-aminoquinoline-melatonin hybrids | Alzheimer's Disease | Neuroprotective effects against glutamate-induced cytotoxicity | researchgate.net |
Exploration of Antiviral and Antiparasitic Potential
The isoquinoline scaffold and its derivatives have been the subject of investigation for their potential as antiviral and antiparasitic agents. nih.gov In the realm of antiviral research, derivatives of 4-oxo-4H-quinoline acylhydrazone have been synthesized and evaluated for their activity against tobacco mosaic virus (TMV). nih.gov Several of these compounds exhibited moderate to good antiviral activities in vivo, with some showing higher curative, protective, and inactive activities than the commercial antiviral drug ribavirin. nih.gov Molecular docking studies suggest that these compounds may exert their antiviral effect by binding to the TMV coat protein. nih.gov
In the context of antiparasitic applications, quinoline-4-carboxylic acids have been synthesized and evaluated for their antileishmanial activity against Leishmania donovani. researchgate.net One of the synthesized compounds, 2-methylquinoline-4-carboxylic acid, was identified as the most active. researchgate.net The development of new antileishmanial drug candidates is crucial due to the toxicity and emerging resistance associated with current treatments. researchgate.net
Furthermore, quinoline derivatives have been explored for their activity against other parasites. For instance, new analogues of quinoline-4-carboxamide have been prepared and tested against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net Some of these newly synthesized compounds displayed promising antiplasmodial activity and selectivity, with one compound showing a significant reduction in parasitemia in mice infected with Plasmodium berghei. researchgate.net The mechanism of action for some of these antimalarial quinolines has been linked to the inhibition of translation elongation factor 2, a critical component of protein synthesis in the parasite. researchgate.net The broad antiparasitic potential of the quinoline core is also highlighted by the activity of certain nitroquinoxaline analogs against Schistosoma mansoni, the parasite that causes schistosomiasis. nih.gov
Table 3: Antiviral and Antiparasitic Activities of Quinoline Derivatives
| Compound Type | Target Organism | Activity | Reference |
|---|---|---|---|
| 4-oxo-4H-quinoline acylhydrazone derivatives | Tobacco Mosaic Virus (TMV) | In vivo antiviral activity, stronger affinity to TMV coat protein than ribavirin | nih.gov |
| Quinoline-4-carboxylic acids | Leishmania donovani | Antileishmanial activity | researchgate.net |
| Quinoline-4-carboxamide analogues | Plasmodium falciparum and Plasmodium berghei | Antiplasmodial activity, reduction of parasitemia in vivo | researchgate.net |
| Nitroquinoxaline analogs | Schistosoma mansoni | Antiparasitic activity | nih.gov |
Combinatorial Chemistry and Library Design for High-Throughput Screening in Drug Discovery
The principles of combinatorial chemistry are instrumental in the rapid synthesis of large, structurally diverse collections of compounds, known as chemical libraries. nih.gov These libraries are then subjected to high-throughput screening (HTS) to identify compounds that interact with specific biological targets. nih.gov The isoquinoline scaffold, including derivatives of this compound, serves as a valuable template in the fragment-based design of such libraries. researchoutreach.org
The design of screening libraries is a critical aspect of modern drug discovery, as the quality and diversity of the compounds within a library often dictate the success of an HTS campaign. researchgate.net The goal is to create libraries that cover a wide chemical space while maintaining favorable physicochemical properties for drug development. researchgate.net Fragment-based drug discovery (FBDD) is a well-established HTS method that utilizes libraries of smaller, less complex molecules, or "fragments." researchoutreach.org Isoquinoline has been identified as a suitable template for developing kinase inhibitors, and large fragment libraries based on this scaffold have been screened to identify initial "hits." researchoutreach.org
The process of library design involves several strategies to enhance the chances of discovering novel and effective drug candidates. nih.gov These strategies include ensuring diversity within the library and focusing on compounds with drug-like properties. nih.gov The use of computational tools and chemoinformatics has become increasingly important in the design and analysis of chemical libraries. rjpbr.com These tools help in predicting the properties of virtual compounds and in selecting the most promising candidates for synthesis and screening. rjpbr.com The systematic and repetitive linkage of various "building blocks" to a central scaffold, such as this compound, allows for the generation of vast numbers of related compounds. nih.gov This combinatorial approach significantly accelerates the drug discovery process by enabling the parallel synthesis and screening of thousands of potential drug molecules. nih.govresearchoutreach.org
Future Perspectives and Emerging Research Avenues for 4 Chloroisoquinoline 8 Carboxylic Acid
Development of Sustainable and Green Synthetic Methodologies
The chemical synthesis of complex molecules like 4-Chloroisoquinoline-8-carboxylic acid has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of its synthesis is geared towards the adoption of green chemistry principles, focusing on sustainability, efficiency, and reduced environmental impact.
Traditional methods for creating the isoquinoline (B145761) core, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, often require harsh conditions and can result in low yields. Modern synthetic chemistry is moving beyond these classic approaches towards more sustainable alternatives. acs.org Key areas of development include:
Catalyst Innovation : Research is focusing on the use of novel catalytic systems that are both efficient and recyclable. For instance, a green synthesis approach for isoquinoline derivatives has been developed using a Ru(II)/PEG-400 homogeneous catalyst in a biodegradable solvent. This method not only offers high product yields but also features a simple extraction procedure and a reusable catalyst, enhancing its sustainability.
C-H Activation : Direct C-H activation is a powerful strategy that avoids the need for pre-functionalized starting materials, leading to higher atom economy. This approach offers a more direct and less wasteful route to constructing the isoquinoline scaffold compared to traditional methods that rely on halogenated precursors.
Alternative Energy Sources : Microwave-assisted synthesis has emerged as a valuable tool for accelerating reaction times and improving yields in the synthesis of isoquinolines. researchgate.net This technique offers a more energy-efficient alternative to conventional heating.
Benign Solvents : The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Future methodologies will increasingly employ greener solvents, such as water or biodegradable options like polyethylene (B3416737) glycol (PEG), to minimize environmental harm. researchgate.net
The application of these green methodologies to the specific synthesis of this compound could significantly streamline its production, making it more economically viable and environmentally responsible.
Advanced Mechanistic Studies of Biological Interactions at the Molecular Level
Understanding precisely how a compound interacts with its biological target is fundamental to designing more effective and specific drugs. For this compound, future research will heavily rely on advanced computational techniques to elucidate these interactions with atomic-level precision.
Molecular modeling techniques are becoming indispensable tools in modern drug discovery. tandfonline.com Methods such as the three-dimensional quantitative structure-activity relationship (3D-QSAR) are used to correlate a molecule's three-dimensional properties with its biological activity. tandfonline.com Studies on other isoquinoline derivatives have successfully used these approaches to build predictive models.
A notable study on isoquinoline-based inhibitors of cyclin-dependent kinase 8 (CDK8), a target in cancer therapy, provides a blueprint for future research. In this study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were used to create models that explained how different structural features influenced the compounds' inhibitory activity. tandfonline.com
| Model Parameter | CoMFA Model | CoMSIA Model |
| q² (Cross-validated correlation coefficient) | 0.64 | 0.609 |
| r² (Non-cross-validated correlation coefficient) | 0.98 | 0.952 |
| Standard Error of Estimate (SEE) | 0.118 | 0.179 |
| F value | 210 | 106 |
These models generate contour maps that visualize the regions around the molecule where specific properties (e.g., steric bulk, electrostatic charge) either enhance or diminish biological activity. tandfonline.com For example, the analysis revealed that hydrogen bond interactions with the amino acid residue LYS52 were critical for the activity of the CDK8 inhibitors. tandfonline.com
By applying similar molecular docking and molecular dynamics simulations to this compound, researchers can predict its binding mode, identify key interacting amino acid residues in its target protein, and understand the dynamic nature of this interaction. This detailed molecular insight is crucial for the rational design of next-generation analogs with improved potency and selectivity.
Integration of Artificial Intelligence and Machine Learning in Drug Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the entire drug discovery pipeline, from identifying new drug candidates to planning their synthesis. nih.govnih.gov For derivatives of this compound, these technologies offer a powerful engine for innovation.
Predictive Modeling : Machine learning algorithms, particularly deep learning, can build highly accurate QSAR models that predict the biological activity of novel compounds based on their structure. researchgate.netresearchgate.net This allows for the virtual screening of vast chemical libraries to identify the most promising candidates for synthesis, saving considerable time and resources. nih.gov
De Novo Drug Design : AI can go beyond screening existing compounds and can instead generate entirely new molecular structures with desired pharmacological properties. researchgate.netmdpi.com Techniques like generative adversarial networks (GANs) and reinforcement learning (RL) can be trained on known active molecules to design novel isoquinoline derivatives optimized for a specific target. nih.gov
Synthesis Planning : One of the most complex challenges in chemistry is devising a viable route to synthesize a target molecule. AI-powered retrosynthesis tools can analyze a complex structure like this compound and propose a step-by-step synthetic pathway by working backward from the final product. nih.govresearchgate.net These tools learn from the vast repository of known chemical reactions to suggest efficient and practical routes. ai-dd.eu
The use of AI and ML will enable researchers to explore the chemical space around the this compound scaffold more comprehensively and efficiently than ever before, increasing the probability of discovering new drug candidates with superior properties. researchgate.net
Exploration of Novel Therapeutic Targets and Modalities for Isoquinoline-Based Compounds
The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities. rsc.orgnih.govnih.gov While its traditional applications are well-documented, future research will focus on identifying novel therapeutic targets and disease areas where compounds like this compound could be effective.
Recent studies have shown that isoquinoline-based compounds are active against a diverse range of targets, highlighting their therapeutic versatility. nih.govresearchgate.netnumberanalytics.com
| Biological Activity | Potential Targets / Mechanisms |
| Anticancer | Inhibition of enzymes like Dihydrofolate reductase (DHFR) and Cyclin-dependent kinase 2 (CDK2); Modulation of signaling pathways such as PI3K, MAPK, and NFκB. nih.govnih.gov |
| Antiviral | Interference with viral replication pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinase/extracellular-signal-regulated kinase (MEK/ERK). nih.gov |
| Antimicrobial | Activity against drug-resistant bacterial pathogens. mdpi.com |
| Neurodegenerative Diseases | Potential modulation of pathways involved in diseases like Alzheimer's and Parkinson's. nih.gov |
For example, newly synthesized tetrahydroisoquinoline derivatives have demonstrated potent activity as inhibitors of Dihydrofolate reductase (DHFR) and Cyclin-dependent kinase 2 (CDK2), both of which are important targets in cancer therapy. nih.gov Furthermore, isoquinolines have been shown to affect cancer metabolism by triggering cell death and inhibiting pro-survival signaling pathways. nih.govresearchgate.net The antiviral potential of isoquinolines is also a growing area of interest, with studies showing they can interfere with crucial pathways for viral replication. nih.gov
Future research on this compound will likely involve broad-based screening against panels of novel therapeutic targets to uncover new activities. This exploration could lead to its repurposing for entirely new medical applications, from oncology to infectious diseases, significantly expanding its therapeutic potential. nih.goveurekaselect.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
